{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C15H21Cl2NO6 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0745928 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complete Oxidation of Pesticides
Research has explored the complete oxidation of pesticides in water using photoassisted Fenton reactions. The study demonstrates the rapid decomposition of pesticides, leading to the mineralization of these compounds into inorganic forms. This process showcases the potential application of similar chemical reactions for environmental remediation and the treatment of pesticide-contaminated water sources (Pignatello & Sun, 1995).
Synthesis and Structural Analysis
Another area of research involves the synthesis and structural characterization of mixed-valence dinuclear entities incorporating specific ligands. These studies provide insights into the molecular structures and electronic properties of such compounds, which are critical for developing materials with specific magnetic, optical, or catalytic properties (Mondal et al., 2005).
Catalytic Oxidation
Research on the catalytic oxidation of phenols to produce benzoquinones demonstrates the utility of certain catalytic systems in organic synthesis. This process highlights the potential applications in synthesizing complex organic molecules, which could be valuable in pharmaceutical synthesis and material science (Shimizu et al., 1992).
Properties
IUPAC Name |
2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2.C2H2O4/c1-10-8-11(14)9-12(15)13(10)18-7-6-17-5-4-16(2)3;3-1(4)2(5)6/h8-9H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXIWKEKLLARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)C)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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